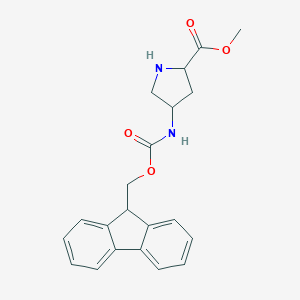

Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate

Description

Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate is a pyrrolidine-based derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino moiety at the 4-position and a methyl ester at the 2-carboxyl position. This compound is widely used in peptide synthesis, particularly as a constrained building block to modulate secondary structures or prevent aggregation . Its stereochemical configuration (commonly (2S,4R) or (2R,4R)) and dual functionalization make it versatile for solid-phase peptide synthesis (SPPS) strategies.

Properties

IUPAC Name |

methyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-26-20(24)19-10-13(11-22-19)23-21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,22H,10-12H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFQPNYZCFFNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396115 | |

| Record name | METHYL 4-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)PYRROLIDINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185304-44-3 | |

| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185304-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 4-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)PYRROLIDINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Protocol with Hydrazine in Diethyl Ether

A representative method involves dissolving methyl 4-aminopyrrolidine-2-carboxylate (1.0 equiv) in anhydrous diethyl ether, followed by dropwise addition of Fmoc-Cl (1.2–1.5 equiv) and hydrazine (1.1–2.0 equiv) at 0°C. After warming to room temperature, the product precipitates as a hydrochloride salt.

Key Data:

The high yield is attributed to the low solubility of the product in ether, driving the reaction to completion via Le Chatelier’s principle.

Alternative Methods with Sodium Carbonate

In aqueous-organic biphasic systems (e.g., THF/water), sodium carbonate (2.0–3.0 equiv) acts as both base and phase-transfer catalyst. A typical procedure involves:

-

Dissolving the amine in THF.

-

Stirring for 12–24 hours at 25°C.

Optimized Conditions:

Lower yields compared to ether-based methods stem from partial hydrolysis of Fmoc-Cl in aqueous media.

Solvent Systems and Their Impact on Reaction Efficiency

Ether-Based Systems

Diethyl ether and 1,4-dioxane favor high yields (81–99%) due to:

Example:

Polar Aprotic Solvents

Acetonitrile and THF enable faster reaction rates (2–6 hours) but require rigorous drying to prevent Fmoc-Cl hydrolysis:

| Solvent | Yield | Reaction Time |

|---|---|---|

| Acetonitrile | 95% | 3 hours |

| THF | 90% | 4 hours |

Data from large-scale syntheses (>100 g) show acetonitrile improves mixing efficiency but complicates product isolation.

Purification and Analytical Characterization

Isolation Techniques

-

Filtration: Direct collection of the hydrochloride salt from ether.

-

Column Chromatography: Required for non-salt forms using gradients of ethyl acetate in hexanes.

Purity Assessment:

-

¹H NMR (DMSO-<i>d</i>₆): δ 7.88 (d, 2H, Fmoc Ar-H), 4.30–4.18 (m, 3H, CH₂ and CH), 3.67 (s, 3H, COOCH₃).

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Methyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C21H18N2O4

- Molecular Weight : 362.39 g/mol

- CAS Number : 195387-29-2

- Appearance : Yellowish powder with a purity greater than 98% .

Peptide Synthesis

Fmoc-py-OH serves as a crucial building block in peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group is widely used for the protection of amino groups during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while protecting reactive sites from unwanted reactions.

Advantages in Peptide Synthesis

- Selective Protection : The Fmoc group provides selective protection that can be removed under mild basic conditions without affecting other functional groups.

- Versatility : Fmoc-py-OH can be incorporated into various peptide sequences, enhancing the diversity of synthesized compounds.

Drug Development

The compound has been investigated for its potential applications in drug development, particularly in designing inhibitors and therapeutic agents.

Case Study: Anticancer Agents

Research has shown that derivatives of Fmoc-py-OH exhibit anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies have demonstrated that certain pyrrole-based compounds can inhibit tumor growth in vitro and in vivo by modulating signaling pathways associated with cancer progression .

Material Science

In material science, Fmoc-py-OH is utilized to create functionalized polymers and nanomaterials.

Applications

- Nanostructured Materials : The compound can be used to synthesize nanostructured materials with tailored properties for applications in electronics and photonics.

- Biomaterials : Its biocompatibility makes it suitable for developing biomaterials for drug delivery systems and tissue engineering .

Analytical Chemistry

Fmoc-py-OH is also employed as a reagent in analytical chemistry for the derivatization of amines and amino acids. This process enhances detection sensitivity and specificity during chromatographic analyses.

Techniques Utilized

- High-Performance Liquid Chromatography (HPLC) : The compound's derivatives can be analyzed using HPLC, providing detailed insights into their chemical behavior and interactions.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block for synthesizing peptides | Selective protection, versatility |

| Drug Development | Investigated for anticancer properties | Potential to inhibit tumor growth |

| Material Science | Utilized to create functionalized polymers and nanomaterials | Tailored properties for electronics/biomaterials |

| Analytical Chemistry | Acts as a reagent for amine derivatization | Enhanced detection sensitivity |

Mechanism of Action

The mechanism of action of Methyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)pyrrolidine-2-carboxylate involves its role as a coupling agent in peptide synthesis. The compound facilitates the formation of peptide bonds by reacting with amino acids, leading to the formation of peptides and proteins . The molecular targets and pathways involved include the activation of amino acids and the formation of peptide bonds.

Comparison with Similar Compounds

Structural Analogues with Varied Protecting Groups

Compound A: (2R,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- Key Differences :

- Replaces the methyl ester with a carboxylic acid and introduces a BOC (tert-butoxycarbonyl) group on the pyrrolidine nitrogen.

- Stereochemistry: (2R,4R) configuration.

- Implications : The BOC group allows orthogonal deprotection under acidic conditions (e.g., TFA), enabling sequential SPPS steps. The free carboxylic acid enhances solubility in aqueous media compared to the methyl ester .

Compound B : Fmoc-L-Pro(4-NH-Mtt)-OH

- Key Differences: Features an Mtt (4-methyltrityl) group on the 4-amino position instead of Fmoc. Molecular weight: 608.74 g/mol (vs. ~400–480 g/mol for the target compound). Implications: The Mtt group is acid-labile (removable with 1% TFA), enabling selective deprotection without disturbing Fmoc groups. This is critical for synthesizing branched peptides .

Analogues with Modified Backbones or Substituents

Compound C : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

- Key Differences: Replaces pyrrolidine with a piperazine ring. Contains a free carboxylic acid on the acetic acid side chain. However, reduced steric hindrance may increase aggregation risks .

Compound D: 2-ethyl-1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidine-2-carboxylic acid

- Key Differences: Incorporates a hexanoyl spacer and an ethyl group on the pyrrolidine ring. Molecular weight: ~480–500 g/mol. Implications: The extended aliphatic chain enhances hydrophobicity, making it suitable for membrane-permeable peptide designs.

Compound E: (2S,4R)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolane-3-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

- Key Differences :

- Includes a hydroxypyrrolidine moiety and a 3-methyloxolane carbonyl group.

- Molecular weight: 480.5 g/mol.

- Implications : The hydroxyl group facilitates hydrogen bonding in aqueous environments, improving solubility. The oxolane ring may restrict conformational mobility, aiding in α-helix stabilization .

Stereochemical Variants

Compound F: Methyl (2S)-1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl)-5-(aminomethyl)pyrrolidine-2-carboxylate

- Key Differences: Substituted with an L-valyl group and a 5-aminomethyl side chain. Stereochemistry: (2S,5S). Implications: The aminomethyl group enables site-specific bioconjugation (e.g., fluorescent labeling). The valyl side chain may enhance interactions with hydrophobic protein pockets .

Comparative Data Table

Biological Activity

Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate, commonly referred to as Fmoc-pyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for versatile applications in peptide synthesis and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 367.45 g/mol. The IUPAC name for the compound is:

Structural Features

The structural features of the compound include:

- Fluorenylmethoxycarbonyl group : This group serves as a protecting group in peptide synthesis.

- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, particularly those associated with fibrosis and inflammation.

- Modulation of Cellular Signaling Pathways : Research indicates that it may influence signaling pathways such as NF-kB and TGF-beta, which are crucial in cellular responses to stress and inflammation.

Therapeutic Applications

The compound has been investigated for various therapeutic applications, including:

- Anti-fibrotic Agents : Studies have demonstrated its effectiveness in reducing fibrosis markers in liver cells, suggesting potential use in treating liver diseases.

- Anti-inflammatory Properties : Its ability to modulate inflammatory responses makes it a candidate for further research in conditions characterized by chronic inflammation.

Case Study 1: Liver Fibrosis

A study published in MDPI evaluated the anti-fibrotic effects of various compounds, including this compound). The results indicated significant inhibition of collagen production in LX-2 cells (a human hepatic stellate cell line), with inhibition rates ranging from 66.72% to 97.44% compared to standard treatments like EGCG.

Case Study 2: In Vitro Activity Evaluation

Another research effort focused on the structure-activity relationship (SAR) of related compounds, demonstrating that modifications to the pyrrolidine structure could enhance biological activity. The findings suggested that specific substitutions could lead to improved efficacy against fibrotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.